2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)
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Overview
Description
2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid is a complex organic compound with a unique structure. It is characterized by a bromine atom and multiple ring systems, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-bromo-16,18-dioxo-17-azapentacyclo[6650(2),?0?,(1)?Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Optimization of reaction conditions and purification processes would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups and ring structures.
Substitution: The bromine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the unique ring structure play a crucial role in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- Methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]-nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate
Uniqueness
2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid is unique due to its specific bromine substitution and the particular arrangement of its ring systems. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H16BrNO4 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid |
InChI |
InChI=1S/C25H16BrNO4/c26-25-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)25)20-21(25)23(29)27(22(20)28)18-12-6-3-9-15(18)24(30)31/h1-12,19-21H,(H,30,31) |
InChI Key |
NSVDRYODDBNTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)Br)C(=O)N(C4=O)C6=CC=CC=C6C(=O)O |
Origin of Product |
United States |
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